molecular formula C19H19F3N2O2S B2576434 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1421482-16-7

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2576434
CAS No.: 1421482-16-7
M. Wt: 396.43
InChI Key: XWWGLDUXZHYOOJ-UHFFFAOYSA-N
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Description

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Studies on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, highlight the significance of such compounds in crystallography. These compounds demonstrate the chlorine-methyl exchange rule, offering insights into isomorphism and disorder within crystal structures, which is crucial for understanding molecular interactions and designing materials with desired properties (Rajni Swamy et al., 2013).

Thermal and Optical Studies

The thermal, optical, and structural properties of related compounds have been extensively studied, revealing their potential in material science. Such studies involve characterizing compounds through spectroscopic techniques and X-ray diffraction, contributing to the development of materials with specific thermal and optical characteristics (Karthik et al., 2021).

Density Functional Theory (DFT) Calculations

Research on boric acid ester intermediates with benzene rings, including DFT calculations, provides critical insights into the molecular structures and electronic properties of these compounds. This information is invaluable for the design and synthesis of novel materials and pharmaceuticals (Huang et al., 2021).

Antimicrobial Activity

The synthesis and evaluation of derivatives for antimicrobial activity demonstrate the potential pharmaceutical applications of these compounds. By understanding the antimicrobial properties of such derivatives, researchers can design more effective drugs for combating microbial infections (Kumar et al., 2012).

Molecular Interaction Studies

Investigations into the molecular interactions of specific derivatives with receptors, such as cannabinoid receptors, shed light on their potential therapeutic applications. Understanding these interactions at the molecular level helps in the design of targeted therapies for various conditions (Shim et al., 2002).

Properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c20-19(21,22)26-16-6-4-15(5-7-16)18(25)24-11-8-14(9-12-24)13-27-17-3-1-2-10-23-17/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGLDUXZHYOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.